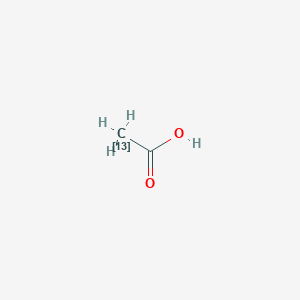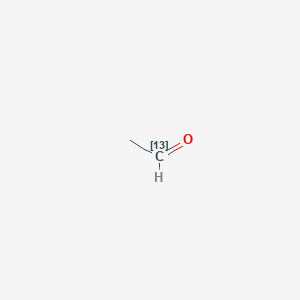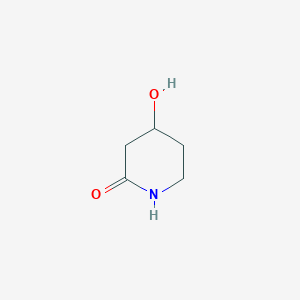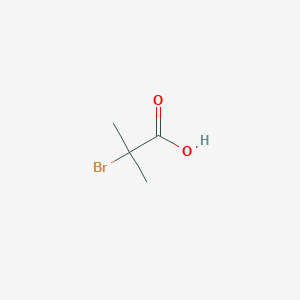
Ardisiphenol A
Overview
Description
Ardisiphenol A is a naturally occurring alkylphenol compound isolated from the fruits of Ardisia colorata, a plant belonging to the Myrsinaceae family. This compound has garnered attention due to its antioxidant properties and potential cytotoxic effects against certain cancer cell lines .
Mechanism of Action
Target of Action
Ardisiphenol A, an acetate ester isolated from the dried fruits of Ardisia colorata , primarily targets cancer cells, exhibiting cytotoxicity against murine breast cancer cell line, FM3A . It also exhibits scavenging activity towards DPPH radicals , making it a potential antioxidant.
Mode of Action
This compound interacts with its targets by inducing cytotoxic effects. It shows potent cytotoxicities against FM3A cells . The presence of the acetoxyl group in ardisiphenols might be important for this activity .
Biochemical Pathways
ROS are associated with pathological conditions such as atherosclerosis and carcinogenesis , and this compound’s ability to scavenge these radicals could potentially mitigate these conditions.
Pharmacokinetics
These properties play a crucial role in drug discovery and chemical safety assessment
Result of Action
The molecular and cellular effects of this compound’s action primarily involve cytotoxicity against cancer cells and antioxidant activity. It shows potent cytotoxicities against FM3A cells and exhibits scavenging activity towards DPPH radicals .
Action Environment
Environmental factors can significantly impact the effectiveness of many compounds
Biochemical Analysis
Biochemical Properties
Ardisiphenol A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through its radical scavenging activity .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by exhibiting cytotoxicity against the murine breast cancer cell line, FM3A . This suggests that this compound may impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its cytotoxic effects suggest that it may exert its effects at the molecular level through binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ardisiphenol A can be synthesized through the extraction of the dried fruits of Ardisia colorata using ethanol. The extract is then partitioned into various fractions using solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The fractions are further purified using repeated column chromatography and high-performance liquid chromatography (HPLC) to isolate this compound .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through the extraction and purification processes mentioned above.
Chemical Reactions Analysis
Types of Reactions: Ardisiphenol A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: this compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ardisiphenol A has several scientific research applications, including:
Chemistry: Used as a model compound to study antioxidant mechanisms and radical scavenging activities.
Biology: Investigated for its cytotoxic effects against cancer cell lines, such as murine breast cancer cells.
Medicine: Potential therapeutic agent due to its antioxidant and cytotoxic properties.
Industry: Explored for its use in developing natural antioxidant formulations
Comparison with Similar Compounds
Ardisiphenol B and C: Other alkylphenols isolated from Ardisia colorata with similar antioxidant and cytotoxic properties.
Bergenin and Demethoxybergenin: Compounds with antioxidant activities isolated from the same plant.
Embelin, Myricetin, and Quercetin: Known antioxidants with similar radical scavenging activities
Uniqueness: Ardisiphenol A is unique due to its specific molecular structure, which includes a long alkyl side chain and multiple hydroxyl groups. This structure contributes to its potent antioxidant and cytotoxic activities, distinguishing it from other similar compounds .
Properties
IUPAC Name |
(2,4-dihydroxy-6-pentadecylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-21(25)18-22(26)23(20)27-19(2)24/h17-18,25-26H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSHIDBWARFSDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC(=C1)O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential anti-tumor mechanisms of Ardisiphenol A?
A1: While the precise mechanisms of this compound are yet to be fully elucidated, studies on Ardisiphenol D, a structurally similar compound, suggest it induces apoptosis in cancer cells. [] This effect was observed in human non-small-cell lung cancer A549 cells and involved the activation of caspase-3 and alteration of the bax/bcl-2 protein ratio. [] It is plausible that this compound might share similar apoptotic mechanisms, but further research is necessary to confirm this.
Q2: What is known about the structure of this compound?
A2: this compound is an alkylphenol. [, ] While its exact molecular formula and weight aren't explicitly stated in the provided abstracts, its structure was determined through NMR and MS/MS analyses. [] Further research is needed to provide a comprehensive spectroscopic data profile.
Q3: Does this compound exhibit antioxidant activity?
A3: Yes, this compound displayed moderate scavenging activity against 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals. [] This suggests potential antioxidant properties, although further investigation is necessary to understand the mechanism and potential therapeutic implications.
Q4: Are there any known structure-activity relationships for this compound and related compounds?
A5: Although specific SAR data for this compound isn't available in the provided abstracts, research on other alkylphenols from Ardisia brevicaulis suggests that the length and saturation of the alkyl side chain can influence their cytotoxic activity. [, , ] Compounds with longer alkyl chains generally exhibited stronger cytotoxicity. [] Additionally, the presence of an acetate group in the structure, as seen in Ardisiphenol D, may also contribute to the cytotoxic effects. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol](/img/structure/B32321.png)



